Cericlamine, (S)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

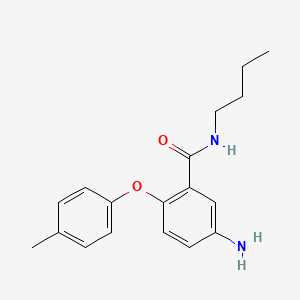

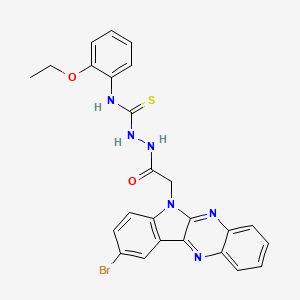

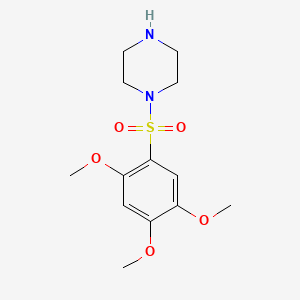

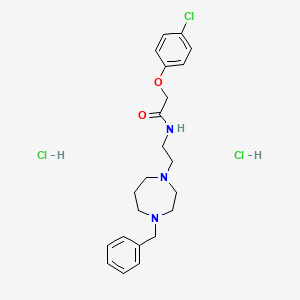

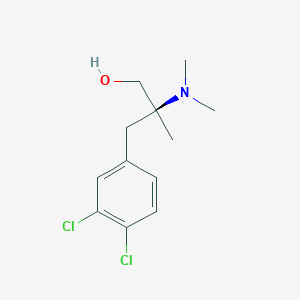

Cericlamine, (S)-, also known by its developmental code JO-1017, is a potent and moderately selective serotonin reuptake inhibitor (SSRI) of the amphetamine family. It is specifically a derivative of phentermine and closely related to chlorphentermine, a highly selective serotonin releasing agent. Cericlamine was investigated as an antidepressant for the treatment of depression, anxiety disorders, and anorexia nervosa but did not complete development and was never marketed .

Méthodes De Préparation

The synthesis of (S)-(+)-cericlamine involves chemo-enzymatic methods. One approach includes the stereoselective synthesis of amino alcohols from disubstituted amino acids and their corresponding amides. For instance, enantiomerically pure α-methyl-3,4-dichlorophenylalanine (amide) is reduced using sodium–propan-1-ol or sodium borohydride–sulfuric acid reduction method followed by reductive alkylation . Another method involves the kinetic enzymatic resolution of azo acetates via aminolysis with Candida antarctica lipase B using benzylamine as the amine component .

Analyse Des Réactions Chimiques

Cericlamine undergoes various chemical reactions, including:

Reduction: The reduction of α-methyl-3,4-dichlorophenylalanine (amide) to produce the corresponding amino alcohol.

Reductive Alkylation: This reaction is used to introduce the dimethylamino group.

Aminolysis: The enzymatic resolution of azo acetates to produce enantiomerically pure amino alcohols

Common reagents used in these reactions include sodium borohydride, sulfuric acid, and benzylamine. The major products formed from these reactions are enantiomerically pure amino alcohols, which are valuable intermediates in the synthesis of cericlamine .

Applications De Recherche Scientifique

Cericlamine has been primarily investigated for its potential as an antidepressant. It was studied for the treatment of major depression, anxiety disorders, and anorexia nervosa. Although it reached phase III clinical trials, its development was discontinued before it could be marketed . The compound’s ability to selectively inhibit serotonin reuptake makes it a valuable tool in neurochemical research, particularly in understanding the role of serotonin in mood regulation and psychiatric disorders .

Mécanisme D'action

Cericlamine exerts its effects by inhibiting the reuptake of serotonin, thereby increasing the extracellular levels of this neurotransmitter. This action is similar to other SSRIs, which limit the reabsorption of serotonin into the presynaptic cell, enhancing its availability in the synaptic cleft. The increased serotonin levels contribute to improved mood and reduced symptoms of depression and anxiety .

Comparaison Avec Des Composés Similaires

Cericlamine is similar to other SSRIs such as fluoxetine, sertraline, and paroxetine. it is unique in its structural relation to amphetamines and its moderate selectivity for serotonin reuptake inhibition. Other similar compounds include:

Chlorphentermine: A highly selective serotonin releasing agent.

Phentermine: A stimulant similar to amphetamine.

3,4-Dichloroamphetamine: Another compound related to cericlamine

Cericlamine’s uniqueness lies in its combination of amphetamine-like structure and SSRI activity, which distinguishes it from other more commonly used SSRIs.

Propriétés

Numéro CAS |

112922-75-5 |

|---|---|

Formule moléculaire |

C12H17Cl2NO |

Poids moléculaire |

262.17 g/mol |

Nom IUPAC |

(2S)-3-(3,4-dichlorophenyl)-2-(dimethylamino)-2-methylpropan-1-ol |

InChI |

InChI=1S/C12H17Cl2NO/c1-12(8-16,15(2)3)7-9-4-5-10(13)11(14)6-9/h4-6,16H,7-8H2,1-3H3/t12-/m0/s1 |

Clé InChI |

FWYRGHMKHZXXQX-LBPRGKRZSA-N |

SMILES isomérique |

C[C@](CC1=CC(=C(C=C1)Cl)Cl)(CO)N(C)C |

SMILES canonique |

CC(CC1=CC(=C(C=C1)Cl)Cl)(CO)N(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.